molecular formula C19H20N2O2 B7518522 2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide

2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide

Cat. No. B7518522
M. Wt: 308.4 g/mol
InChI Key: SBZVZXOAHKXPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide, commonly known as QAA, is a chemical compound with potential biological applications. QAA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

QAA has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a transmembrane protein located in the endoplasmic reticulum of cells, and it is involved in a variety of cellular processes including calcium signaling, lipid metabolism, and protein folding. QAA binding to the sigma-1 receptor has been shown to modulate these processes, leading to its observed effects on anxiety and depression.
Biochemical and Physiological Effects:
QAA has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. QAA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

QAA has several advantages for laboratory experiments. It has high affinity and selectivity for the sigma-1 receptor, making it a useful tool compound for studying the role of this protein in cellular processes. QAA is also relatively easy to synthesize and purify, making it accessible for use in a variety of experiments. However, QAA has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on QAA. One area of interest is its potential therapeutic applications for anxiety and depression. Further research is needed to fully understand the mechanism of action of QAA and its effects on the brain. Additionally, QAA could be used as a tool compound for studying the sigma-1 receptor and its role in cellular processes. Further research could also explore the potential toxicity of QAA and its effects on other systems in the body.

Synthesis Methods

The synthesis of QAA involves the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with 1-phenylethylamine to yield QAA. The purity of the synthesized QAA can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

QAA has been studied for its potential applications in the fields of neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting potential therapeutic applications for anxiety and depression. QAA has also been studied for its potential use as a tool compound for studying the role of the sigma-1 receptor, a protein involved in a variety of cellular processes.

properties

IUPAC Name

2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(15-7-3-2-4-8-15)20-18(22)13-21-17-10-6-5-9-16(17)11-12-19(21)23/h2-10,14H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZVZXOAHKXPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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